3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPLRXFGACPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-05-4 | |
| Record name | 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorosulfonation of Salicylic Acid Derivatives
The foundational step in synthesizing this compound involves chlorosulfonation, where a sulfonyl chloride group is introduced to the aromatic ring. Patent EP2024369A2 details a method where salicylic acid is treated with chlorosulfonic acid and thionyl chloride (SOCl₂). Key parameters include:
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Temperature Control : The reaction initiates at 0–5°C to minimize side reactions, followed by gradual warming to 20–25°C for 2 hours.
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Reagent Ratios : A molar ratio of 5:1 chlorosulfonic acid to salicylic acid ensures complete sulfonation.
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Thionyl Chloride Role : SOCl₂ acts as both a chlorinating agent and a dehydrating agent, facilitating the formation of the chlorosulfonyl group .
After 12 hours of stirring, the mixture is quenched on ice, yielding 5-chlorosulfonyl-2-hydroxybenzoic acid as an intermediate. While this intermediate lacks the 3-chloro substituent, it serves as a precursor for subsequent chlorination .
Directed Chlorination at Position 3
Introducing the chloro group at position 3 requires careful regioselective conditions. Industrial methods often employ electrophilic aromatic substitution (EAS) using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Data from Ambeed suggest:
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Reaction Medium : Chlorination proceeds in dichloromethane (CH₂Cl₂) or acetic acid at 40–50°C .
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Catalyst Loading : 1–2 mol% FeCl₃ enhances regioselectivity, directing the chloro group to the meta position relative to the hydroxyl group.
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Yield Optimization : Yields of 65–70% are achievable with rigorous exclusion of moisture .
For example, chlorination of 5-chlorosulfonyl-2-hydroxybenzoic acid with Cl₂ at 45°C for 6 hours produces the target compound, which is purified via recrystallization from methanol .
One-Pot Synthesis via Sequential Functionalization
Recent advances favor one-pot methodologies to reduce purification steps. A modified approach combines sulfonation and chlorination in a single reactor:
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Sulfonation : Salicylic acid reacts with chlorosulfonic acid at 0–5°C for 2 hours.
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Chlorination : Thionyl chloride is added incrementally, and the temperature is raised to 70°C for 4 hours to introduce the 3-chloro group .
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Workup : The crude product is precipitated on ice, filtered, and washed with deionized water to remove excess acids.
This method achieves a combined yield of 58–62% , with purity exceeding 95% after methanol recrystallization .
Industrial-Scale Production and Process Optimization
Scalable production demands cost-effective reagents and streamlined workflows. Key industrial adaptations include:
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Continuous Flow Reactors : These systems enhance heat dissipation during exothermic sulfonation and chlorination steps, improving safety and consistency .
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Solvent Recovery : Acetone and methanol are recycled via distillation, reducing waste and costs .
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Byproduct Mitigation : Excess chlorosulfonic acid is neutralized with sodium bicarbonate , generating soluble salts that are easily removed .
A representative large-scale batch from patent EP2024369A2 utilized:
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200 g salicylic acid
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1012 g chlorosulfonic acid
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172.4 g thionyl chloride
Resulting in 308 g of purified product after methanol recrystallization.
Comparative Analysis of Synthesis Routes
Key Observations :
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the hydroxy group can produce a ketone or aldehyde.
Scientific Research Applications
3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development due to its reactivity and functional groups.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism by which 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects involves its reactive functional groups. The chloro and chlorosulfonyl groups can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds and undergo oxidation. These interactions can affect molecular targets and pathways, making the compound useful in various chemical and biological applications.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects : The hydroxyl group’s position significantly impacts acidity and hydrogen-bonding capacity. For example, the 2-hydroxy isomer (target compound) may exhibit stronger intramolecular hydrogen bonding compared to the 4-hydroxy analog .
- Steric and Electronic Effects : Methyl groups (e.g., in 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid ) introduce steric hindrance, which may reduce reaction rates in crowded synthetic pathways.
Biological Activity
3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (CAS No. 2253630-05-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₇H₄Cl₂O₅S
- Molecular Weight : 271.07 g/mol
- SMILES Notation : C1=C(C=C(C(=C1C(=O)O)O)Cl)S(=O)(=O)Cl
This structure features a chlorosulfonyl group and a hydroxyl group, which are critical for its biological interactions.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of various enzymes involved in metabolic pathways, thus blocking their activity .
- Antimicrobial Activity : The compound shows promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains .
Antimicrobial Properties
The antimicrobial activity of this compound was evaluated against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting potential applications in antibiotic development.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. Table 2 presents the cytotoxicity data against various cancer cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HepG2 (Liver Cancer) | 25 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties. For instance:
- Study on Derivatives : A series of derivatives were synthesized to assess their antimicrobial and cytotoxic activities. The most potent derivative showed an MIC of 25 µg/mL against E. coli and an IC₅₀ of 10 µM against MCF-7 cells .
- Mechanistic Insights : Research indicated that the compound interacts with key enzymes involved in cellular metabolism, potentially leading to apoptosis in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells .
Q & A
Synthesis and Optimization
Basic Question: What are the optimal synthetic routes for 3-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid, and how can side reactions be minimized? Methodological Answer: The compound can be synthesized via sulfonation of a halogenated benzoic acid precursor. Key steps include:
- Chlorosulfonation: Reacting 3-chloro-5-hydroxybenzoic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Purification: Use cold ethanol for recrystallization to isolate the product, as higher temperatures may degrade the sulfonyl chloride group .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Common Side Products |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2h | 65–70 | Di-sulfonated isomers |
| Quenching | Ice-water bath | N/A | HCl gas release |
| Recrystallization | Ethanol, -20°C | 85–90 | None significant |
Advanced Question: How do microwave-assisted synthesis methods improve reaction efficiency for sulfonamide derivatives of this compound? Methodological Answer: Microwave irradiation (100–150°C, 10–15 min) accelerates sulfonamide formation by enhancing reaction kinetics. For example, coupling with amines using Cu/zeolite catalysts under microwaves achieves >90% conversion, reducing reaction time from hours to minutes . Mechanistic studies suggest localized heating promotes nucleophilic attack on the chlorosulfonyl group.
Structural Characterization
Basic Question: What analytical techniques are critical for confirming the structure of this compound? Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .
- NMR Spectroscopy: Observe distinct splitting patterns:
- Mass Spectrometry: M⁺ peak at m/z 283 (Cl isotopes: M+2 at 285) .
Advanced Question: How can collision cross-section (CCS) values from ion mobility spectrometry aid in structural validation? Methodological Answer: CCS values (e.g., 145.7 Ų for [M-H]⁻) derived from computational models (e.g., MOBCAL) provide insights into gas-phase conformation. Discrepancies >5% between experimental and predicted CCS may indicate unexpected substituent effects or isomerization .
Reactivity and Functionalization
Basic Question: What strategies enhance the reactivity of the chlorosulfonyl group for derivatization? Methodological Answer:
- Nucleophilic Substitution: React with amines (e.g., aniline) in THF at 25°C to form sulfonamides. Use excess amine (2 eq.) to suppress hydrolysis .
- Protection of -OH Group: Acetylation (Ac₂O, pyridine) prevents unwanted esterification during sulfonamide synthesis .
Advanced Question: How do substituents on the benzene ring influence regioselectivity in electrophilic aromatic substitution (EAS)? Methodological Answer: The electron-withdrawing sulfonyl and chloro groups direct EAS to the para position relative to the hydroxy group. Computational DFT studies (B3LYP/6-31G*) show a 12 kcal/mol activation barrier for nitration at the para position vs. 18 kcal/mol for meta .
Biological Activity
Basic Question: What in vitro assays are suitable for screening the antibacterial potential of derivatives? Methodological Answer:
- MIC Determination: Use broth microdilution against S. aureus (ATCC 25923). Derivatives with IC₅₀ < 10 µM show promise .
- Enzyme Inhibition: Test inhibition of dihydropteroate synthase (DHPS) via spectrophotometric assays .
Advanced Question: How do molecular docking studies explain interactions with bacterial targets? Methodological Answer: Docking (AutoDock Vina) reveals sulfonamide derivatives form hydrogen bonds with DHPS active-site residues (e.g., Lys-221). Free energy calculations (MM-PBSA) correlate with experimental IC₅₀ values (R² = 0.89) .
Computational Modeling
Basic Question: Which software tools are recommended for modeling the compound’s electronic properties? Methodological Answer:
- Gaussian 16: Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge-transfer interactions .
- VMD: Visualize electrostatic potential surfaces, highlighting electrophilic regions near the sulfonyl group .
Advanced Question: How can machine learning predict novel derivatives with enhanced bioactivity? Methodological Answer: Train random forest models on datasets (e.g., ChEMBL) using descriptors like LogP, topological polar surface area, and sulfonamide bond length. Models achieving AUC >0.85 can prioritize synthesis of derivatives with predicted IC₅₀ < 5 µM .
Stability and Degradation
Basic Question: What conditions accelerate hydrolytic degradation of the chlorosulfonyl group? Methodological Answer:
- pH Sensitivity: Rapid hydrolysis occurs at pH > 8 (t₁/₂ = 2h at pH 9). Stabilize with buffers (e.g., citrate, pH 5–6) .
- Thermal Degradation: Decomposition above 80°C releases SO₂; monitor via TGA-DSC .
Advanced Question: How do quantum mechanical simulations explain hydrolysis mechanisms? Methodological Answer: DFT (M06-2X/cc-pVTZ) identifies a two-step pathway: nucleophilic attack by OH⁻ followed by Cl⁻ departure. Activation energy (ΔG‡ = 24.3 kcal/mol) aligns with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
